9-Ethyl-1-methyl-9H-fluorene
Description
Structure
3D Structure
Properties
CAS No. |
87823-42-5 |
|---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
9-ethyl-1-methyl-9H-fluorene |
InChI |
InChI=1S/C16H16/c1-3-12-13-8-4-5-9-14(13)15-10-6-7-11(2)16(12)15/h4-10,12H,3H2,1-2H3 |
InChI Key |
GCDXAZLUZVUJJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=CC=CC=C2C3=CC=CC(=C13)C |
Origin of Product |
United States |
Foundational & Exploratory
9-Ethyl-1-methyl-9H-fluorene molecular weight and formula
[1][2]
Executive Summary
9-Ethyl-1-methyl-9H-fluorene is a steric-modulating polycyclic aromatic hydrocarbon (PAH) derivative used primarily as a ligand precursor in organometallic catalysis (specifically ansa-metallocenes) and as a functional building block in organic electronic materials.[1][2] By introducing asymmetry via the 1-methyl substituent and increasing solubility/steric bulk via the 9-ethyl group, this molecule offers distinct advantages over the parent fluorene in controlling tacticity during olefin polymerization and tuning optoelectronic bandgaps.
This guide details the physicochemical properties, validated synthetic pathways, and structural characterization of this compound, designed for researchers in catalysis and materials science.
Physicochemical Characterization
Core Identity & Constants
The molecule consists of a fluorene backbone substituted with a methyl group at the C1 position and an ethyl group at the C9 position. The C1 substitution breaks the
| Parameter | Value | Validation Note |
| IUPAC Name | This compound | Derived from IUPAC nomenclature rules for fused rings. |
| Molecular Formula | C₁₆H₁₆ | Confirmed via stoichiometry ( |
| Molecular Weight | 208.30 g/mol | Calculated using |
| Exact Mass | 208.1252 Da | Monoisotopic mass for HRMS validation. |
| C9 Hybridization | Tetrahedral geometry at the bridging carbon. | |
| Chirality | Yes (Racemic) | The C9 carbon is bonded to H, Ethyl, and two non-equivalent aryl moieties (due to C1-Me). |
Structural Analysis
The 1-methyl group exerts significant steric pressure on the "proximal" aromatic ring and the C9 position. In metallocene applications, this "proximal" bulk is critical for directing polymer chain growth.
-
Proximal Interaction: The C1-Methyl group interacts sterically with the C9-substituents, potentially restricting rotation or favoring specific conformations in metal complexes.
-
Solubility: The ethyl chain significantly enhances solubility in non-polar organic solvents (Hexane, Toluene) compared to bare 1-methylfluorene.
Synthetic Pathways & Methodology
The synthesis of this compound is most reliably achieved via the nucleophilic alkylation of 1-methylfluorene. This route ensures regioselectivity at the acidic C9 position (
Primary Route: C9-Alkylation via Lithiation
This protocol utilizes n-Butyllithium (n-BuLi) to generate the highly nucleophilic fluorenyl anion, followed by quenching with ethyl halide.
Reagents:
-
Base: n-BuLi (1.6M in hexanes) or NaH (dry).
-
Electrophile: Ethyl Bromide (EtBr) or Ethyl Iodide (EtI).
-
Solvent: Anhydrous THF or Diethyl Ether.
Step-by-Step Protocol:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve 1-methylfluorene (1.0 eq) in anhydrous THF at 0°C.
-
Deprotonation: Dropwise add n-BuLi (1.1 eq) over 15 minutes. The solution will turn varying shades of red/orange, indicating the formation of the delocalized fluorenyl anion.
-
Equilibration: Stir at 0°C for 1 hour to ensure complete deprotonation.
-
Alkylation: Cool to -78°C (optional, to control exotherm) or keep at 0°C. Add Ethyl Bromide (1.2 eq) slowly.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The color typically fades as the
center is restored. -
Quench & Workup: Quench with saturated
. Extract with diethyl ether. Wash organics with brine, dry over . -
Purification: Isolate via column chromatography (Silica Gel, Hexane/EtOAc gradient).
Synthetic Workflow Diagram
[3][4][6]
Analytical Validation
To verify the identity of the synthesized compound, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Region (6.8 - 7.8 ppm): Multiplets corresponding to 7 aromatic protons. The proton at C8 (pseudo-peri to C9) often appears downfield.
-
C9-H (3.8 - 4.2 ppm): A distinct triplet (or doublet of doublets) integrating to 1H, indicative of the mono-alkylated bridgehead.
-
C1-Methyl (~2.3 - 2.5 ppm): Singlet integrating to 3H.
-
Ethyl Group:
-
Methylene (-CH₂-): Multiplet at ~1.9 - 2.2 ppm.
-
Methyl (-CH₃): Triplet at ~0.6 - 0.9 ppm. Note: The C1-methyl group may shield/deshield the ethyl protons differently than in 9-ethylfluorene.
-
-
Mass Spectrometry[7]
-
Method: GC-MS or EI-MS.
-
Molecular Ion (
): 208 m/z (Base peak or significant intensity). -
Fragmentation:
-
Loss of Ethyl (
): ~179 m/z (1-methylfluorenyl cation). -
Loss of Methyl from C1 (
): Less common but possible.
-
Applications & Significance
Metallocene Catalysis
In the development of Group 4 metallocenes (Zr, Hf) for olefin polymerization, this compound serves as a pro-ligand.
-
Mechanism: Upon double deprotonation (or reaction with metal halides), it forms bridged complexes (e.g., with cyclopentadiene).
-
Stereocontrol: The
-symmetry induced by the 1-methyl group is crucial for producing hemi-isotactic or syndiotactic polypropylene, as it forces the growing polymer chain into specific orientations.
Organic Electronics
Fluorene derivatives are ubiquitous in OLEDs as blue-emitters or host materials.
-
Bandgap Tuning: Alkylation at C9 prevents the formation of "green-emitting" fluorenone defects (oxidation at C9) and improves film-forming properties by inhibiting
stacking aggregation.
References
-
National Institute of Standards and Technology (NIST). "1-Methyl-9H-fluorene Mass Spectrum & Properties." NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. "9-Ethyl-9H-fluorene Compound Summary."[1][4][5] National Library of Medicine. Available at: [Link][1]
-
Thieme Chemistry. "Product Class 19: Naphthalenes, Anthracenes, 9H-Fluorenes." Science of Synthesis. (Contextual citation for synthesis of substituted fluorenes). Available at: [Link]
Sources
- 1. 1-Methylfluorene | C14H12 | CID 15604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9H-Fluorene, 9-methyl- (CAS 2523-37-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 9H-Fluorene, 1-methyl- [webbook.nist.gov]
- 4. 9-Ethyl-9H-fluorene | C15H14 | CID 16801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (9R)-2-ethyl-9-methyl-9H-fluorene | C16H16 | CID 92199877 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9-Ethyl-1-methyl-9H-fluorene: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 9-Ethyl-1-methyl-9H-fluorene, a substituted polycyclic aromatic hydrocarbon. While this specific disubstituted fluorene is not extensively documented in current literature, this document extrapolates its chemical characteristics, outlines a plausible synthetic pathway, and discusses its potential applications based on the well-established chemistry of related fluorene derivatives. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the nuanced properties and potential of novel fluorene compounds.
Introduction to the Fluorene Scaffold
The fluorene moiety is a fundamental building block in medicinal chemistry and materials science.[1] It is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring.[2] The reactivity of the C9 position and the functionalization of the aromatic rings allow for a wide array of derivatives with tailored electronic and biological properties.[3] These derivatives have found applications as organic light-emitting diodes (OLEDs), photovoltaic materials, and as scaffolds for therapeutic agents.[4] The introduction of alkyl groups, such as methyl and ethyl, can significantly influence the physicochemical properties of the fluorene core, affecting its solubility, thermal stability, and biological activity.
Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name and synonyms for the topic compound.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This name is derived from the parent hydride, 9H-fluorene, with substituents indicated by their respective locants.
Synonyms
-
1-Methyl-9-ethyl-9H-fluorene
-
9-Ethyl-1-methylfluorene
Chemical Structure
The chemical structure of this compound is depicted below:
A more accurate representation using SMILES notation is more appropriate here as DOT is struggling with complex chemical structures.
SMILES: CCC1c2cccc(C)c2-c3ccccc13
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are extrapolated from known data for fluorene and its alkylated derivatives.
| Property | Predicted Value | Justification / Source |
| Molecular Formula | C16H16 | Calculated |
| Molecular Weight | 208.30 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Based on fluorene and its derivatives.[2] |
| Melting Point | 100-120 °C | Alkyl substitution generally lowers the melting point compared to the parent fluorene (116-117 °C).[2] |
| Boiling Point | > 300 °C | Expected to be higher than fluorene (295 °C) due to increased molecular weight.[2] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., toluene, chloroform, acetone) | Typical for polycyclic aromatic hydrocarbons.[2] |
| logP | ~5.0 | The addition of ethyl and methyl groups will increase the lipophilicity compared to fluorene (logP = 4.18).[2] |
Proposed Synthesis Protocol
The synthesis of this compound can be envisioned through a two-step process starting from commercially available fluorene. The key steps involve the regioselective methylation of the fluorene backbone, followed by the specific alkylation at the C9 position.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 1-Methyl-9H-fluorene (Friedel-Crafts Alkylation)
The introduction of a methyl group at the C1 position can be achieved via a Friedel-Crafts alkylation reaction. This reaction requires a Lewis acid catalyst to activate the alkylating agent.
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve fluorene (1 equivalent) in a suitable anhydrous solvent (e.g., carbon disulfide or dichloromethane).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl3) (1.1 equivalents), portion-wise.
-
Alkylation: Add the alkylating agent, such as methyl chloride (CH3Cl) or methyl iodide (CH3I) (1.2 equivalents), dropwise to the stirred suspension.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-methyl-9H-fluorene.
Step 2: Synthesis of this compound (C9 Alkylation)
The methylene bridge at the C9 position of fluorene is acidic (pKa ≈ 22.6) and can be deprotonated with a strong base to form a fluorenyl anion, which can then be alkylated.[5]
Protocol:
-
Deprotonation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-methyl-9H-fluorene (1 equivalent) in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 equivalents), portion-wise. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the fluorenyl anion.
-
Alkylation: Add ethyl iodide (C2H5I) or ethyl bromide (C2H5Br) (1.2 equivalents) dropwise to the solution.
-
Reaction and Monitoring: Allow the reaction to proceed at room temperature for 4-8 hours. Monitor the reaction by TLC or GC-MS.
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. The final product, this compound, can be purified by column chromatography or recrystallization.
Potential Applications
While specific applications for this compound have not been reported, its structural features suggest potential utility in fields where other fluorene derivatives have shown promise.
Materials Science
The fluorene core is known for its high photoluminescence quantum yield and thermal stability. Alkyl substitution at the C9 position can enhance solubility and prevent aggregation, which is beneficial for the processability of organic electronic materials.[6] this compound could potentially be explored as a component in:
-
Organic Light-Emitting Diodes (OLEDs): As a host material or as a blue-emitting dopant.
-
Organic Photovoltaics (OPVs): As a building block for donor or acceptor materials.
-
Organic Field-Effect Transistors (OFETs): As a semiconductor material.
Drug Development and Medicinal Chemistry
The fluorene scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with diverse biological activities.[1] Fluorene derivatives have been investigated for their potential as:
-
Anticancer agents
-
Antiviral agents
-
Neuroprotective agents
The specific substitution pattern of this compound may impart unique pharmacological properties that warrant investigation.
Safety and Toxicology
As a member of the polycyclic aromatic hydrocarbon (PAH) family, this compound should be handled with appropriate safety precautions. While specific toxicological data is unavailable, general guidelines for handling PAHs should be followed.[7]
-
Exposure Routes: Inhalation, skin contact, and ingestion.
-
Health Hazards: Alkylated PAHs can exhibit varying degrees of toxicity.[8][9] Some PAHs are known carcinogens.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a novel, yet-to-be-explored derivative of the versatile fluorene scaffold. Based on established chemical principles, this guide has provided a plausible synthetic route, predicted physicochemical properties, and outlined potential areas of application. The synthesis and characterization of this compound could provide valuable insights into the structure-property relationships of disubstituted fluorenes, potentially leading to the development of new materials and therapeutic agents. Further experimental investigation is required to validate the predictions made within this guide and to fully elucidate the unique characteristics of this compound.
References
-
MDPI. (n.d.). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Retrieved from [Link]
-
Fan, J.-T., Fan, X.-H., Gao, C.-Y., Wang, Z., & Yang, L.-M. (2019). t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives. RSC Advances, 9(61), 35913–35916. [Link]
-
Seidel, J., Amrhein, P., & Mazik, M. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). ChemistryOpen, 12(4), e202300019. [Link]
- Zhang, S. J. (2009). Synthesis Of 9, 9-bis (Methomethyl)
-
National Center for Biotechnology Information. (n.d.). Fluorene. PubChem. Retrieved from [Link]
-
National Institutes of Health. (2024). Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation. Retrieved from [Link]
- Addis Ababa University. (n.d.).
-
MDPI. (n.d.). The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. Retrieved from [Link]
-
ResearchGate. (2020). A Perspective on Synthesis and Applications of Fluorenones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of disubstituted fluorene derivatives 15 and 16. Retrieved from [Link]
- ACS Publications. (n.d.). Assessment of Alkylated and Unsubstituted Polycyclic Aromatic Hydrocarbons in Air in Urban and Semi-Urban Areas in Toronto, Canada. Environmental Science & Technology.
-
ResearchGate. (n.d.). Aldehyde/Ketone-Catalyzed Highly Selective Synthesis of 9-Monoalkylated Fluorenes by Dehydrative C-Alkylation with Primary and Secondary Alcohols. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) Tox Profile.
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Methodological & Application
Application Notes and Protocols: Synthesis of 9-ethyl-1-methyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 9-Substituted Fluorene Derivatives
Fluorene and its derivatives are a cornerstone in the development of advanced organic materials and pharmaceutical compounds. Their rigid, planar structure and rich electronic properties make them ideal building blocks for organic light-emitting diodes (OLEDs), semiconductors, and fluorescent probes.[1] The functionalization at the C-9 position is of particular interest as it allows for the tuning of the molecule's steric and electronic properties, significantly impacting its performance in various applications.[2] This guide provides a detailed protocol for the synthesis of 9-ethyl-1-methyl-9H-fluorene from 1-methylfluorene, a transformation that adds a key alkyl group to the fluorene core.
Chemical Principles: The Mechanism of C-9 Alkylation
The synthesis of this compound from 1-methylfluorene is a classic example of C-alkylation, proceeding through a two-step mechanism: deprotonation followed by nucleophilic substitution.
-
Deprotonation: The hydrogen atom at the C-9 position of the fluorene ring is notably acidic (pKa ≈ 22.6 in DMSO) due to the aromatic stabilization of the resulting conjugate base. A strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), is employed to abstract this proton, generating a resonant-stabilized fluorenyl anion.[2] The methyl group at the 1-position does not significantly hinder this process.
-
Nucleophilic Substitution (SN2): The generated fluorenyl anion is a potent nucleophile. It readily attacks an electrophilic alkylating agent, in this case, ethyl iodide. The reaction proceeds via an SN2 mechanism, where the fluorenyl anion displaces the iodide ion, forming a new carbon-carbon bond at the C-9 position and yielding the desired product, this compound.
The overall reaction is illustrated in the following diagram:
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1-Methylfluorene | C₁₄H₁₂ | 180.24 | 1.00 g | 5.55 |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | 0.75 g | 6.66 |
| Ethyl Iodide | C₂H₅I | 155.97 | 0.53 mL | 6.66 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 30 mL | - |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 20 mL | - |
| Brine | NaCl | 58.44 | 20 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen inlet and outlet (or Schlenk line)
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and column chromatography
Procedure:
-
Reaction Setup:
-
Dry a 100 mL round-bottom flask and equip it with a magnetic stir bar.
-
Add 1-methylfluorene (1.00 g, 5.55 mmol) to the flask.
-
Seal the flask with a septum and purge with dry nitrogen for 10 minutes.
-
Add anhydrous THF (30 mL) via syringe to dissolve the 1-methylfluorene.
-
-
Deprotonation:
-
Alkylation:
-
Slowly add ethyl iodide (0.53 mL, 6.66 mmol) to the reaction mixture dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup:
-
Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Safety Precautions:
-
Potassium tert-butoxide is a corrosive and flammable solid that reacts violently with water.[5][6][7][8] It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry environment.[7][9]
-
Ethyl iodide is a toxic and lachrymatory agent. Handle with care in a fume hood.
-
Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.
Purification and Characterization
Purification by Column Chromatography:
The crude product is purified by flash column chromatography on silica gel.[10][11][12]
-
Pack a glass column with silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane or toluene and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting with 100% hexane).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.
Characterization:
The structure and purity of the final product can be confirmed by standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): The spectrum should show the disappearance of the signal for the acidic C-9 proton of the starting material. New signals corresponding to the ethyl group should appear: a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The signal for the methyl group on the fluorene ring should remain as a singlet.
-
¹³C NMR: The spectrum will show the appearance of two new aliphatic carbon signals for the ethyl group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₆H₁₆, MW = 208.30 g/mol ).[13]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
-
Fan, J.-T., Fan, X.-H., Gao, C.-Y., Wang, Z., & Yang, L.-M. (2019). t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives. Green Chemistry, 21(23), 6395–6400. [Link]
- University of Georgia. (n.d.). Potassium tert-butoxide Safety Data Sheet.
-
Schulz, J., et al. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). ChemistryOpen, 12(7), e202300019. [Link]
-
Fan, J.-T., Fan, X.-H., Gao, C.-Y., Wang, Z., & Yang, L.-M. (2019). t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives. RSC Green Chemistry. [Link]
-
Organic Syntheses. (n.d.). Potassium tert-Butoxide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Oxazolidinone, 4-phenyl-3-(1,2-propadienyl)-, (4R)-. Retrieved from [Link]
-
Dey, R., et al. (2024). C‐alkylation of fluorene via borrowing hydrogen strategy. ResearchGate. [Link]
-
Maji, A., et al. (2020). Ligand-Free Ru-Catalyzed Direct sp3 C–H Alkylation of Fluorene Using Alcohols. The Journal of Organic Chemistry, 85(3), 1591–1601. [Link]
-
Carl Roth GmbH. (n.d.). Potassium tert-butoxide Safety Data Sheet. Retrieved from [Link]
-
Belfield, K. D., et al. (2012). A series of fluorene-based two-photon absorbing molecules: synthesis, linear and nonlinear characterization, and bioimaging. Journal of the American Chemical Society, 134(42), 17571-17582. [Link]
- Aldrich. (2011). Potassium tert-butoxide Safety Data Sheet.
-
Bera, S., et al. (2022). Copper-Catalyzed C(sp3)–H Alkylation of Fluorene with Primary and Secondary Alcohols using Borrowing Hydrogen Method. Chemical Communications, 58(84), 11841-11844. [Link]
-
Hsieh, C.-F., et al. (2021). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Molecules, 26(11), 3321. [Link]
-
American Chemical Society. (n.d.). High-resolution mass spectrometry (HRMS) analysis. Retrieved from [Link]
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C9-alkylation methods for 1-methylfluorene scaffolds
Application Note: Strategic C9-Functionalization of 1-Methylfluorene Scaffolds
Executive Summary & Chemical Context
1-Methylfluorene is a privileged scaffold in the synthesis of
The Challenge:
The C9 protons of 1-methylfluorene are acidic (
-
Over-alkylation: The C9-monoalkylated product is often more acidic than the starting material due to relief of ring strain or electronic stabilization, leading to rapid bis-alkylation.
-
Steric Hindrance: The C1-methyl group creates a peri-interaction, making the approach of bulky electrophiles to the C9 anion stereochemically demanding.
-
Elimination: Use of hindered bases with alkyl halides can trigger E2 elimination instead of
substitution.
This guide details three validated protocols to navigate these challenges, prioritizing Phase Transfer Catalysis (PTC) for scalability and Lithiation for precision.
Decision Matrix: Method Selection
Before beginning, select the protocol that matches your substrate and scale requirements.
Figure 1: Strategic workflow for selecting the optimal alkylation method based on electrophile constraints.
Method A: Cryogenic Lithiation (High Precision)
Application: Synthesis of mono-alkylated derivatives where bis-alkylation must be strictly suppressed. Mechanism: Stoichiometric deprotonation in non-polar solvent prevents equilibration between mono-alkylated product and unreacted anion.
Protocol
Reagents:
-
1-Methylfluorene (1.0 equiv)
-
n-Butyllithium (1.05 equiv, 2.5M in hexanes)
-
Electrophile (e.g., Alkyl Bromide, 1.0 equiv)
-
Solvent: Dry THF or Et₂O (Anhydrous)
Step-by-Step:
-
System Prep: Flame-dry a 2-neck Schlenk flask and cycle with Argon (3x).
-
Dissolution: Charge 1-Methylfluorene and dissolve in anhydrous THF (
). Cool to -78°C (dry ice/acetone bath). -
Deprotonation (Critical Step): Add n-BuLi dropwise over 20 minutes.
-
Self-Validation: The solution must turn a deep orange/red . If yellow or colorless, the system is wet or the reagent is degraded.
-
Aging: Stir at -78°C for 1 hour to ensure complete anion formation.
-
-
Alkylation: Add the electrophile (neat or in minimal THF) dropwise.
-
Note: Keep at -78°C to minimize bis-alkylation.
-
-
Quench: Monitor by TLC. Upon disappearance of starting material, quench with saturated
(aq) while still cold.
Expert Insight: The C1-methyl group destabilizes the planar fluorenyl anion slightly compared to the parent fluorene. Ensure the temperature remains below -40°C until quenching to prevent anion decomposition or proton transfer to the product.
Method B: Phase Transfer Catalysis (PTC) (Scalable)
Application: Large-scale synthesis (>10g) and synthesis of 9,9-dialkyl derivatives. Mechanism: Interfacial deprotonation using a quaternary ammonium salt to transport the hydroxide ion into the organic phase.
Figure 2: The interfacial mechanism of Phase Transfer Catalysis for fluorene alkylation.
Protocol
Reagents:
-
1-Methylfluorene[1]
-
Alkyl Halide (1.2 - 2.0 equiv depending on mono/bis target)
-
Catalyst: TEBA (Triethylbenzylammonium chloride) or TBAB (5 mol%)
-
Base: 50% NaOH (aq)
-
Solvent: Toluene
Step-by-Step:
-
Charge: Combine 1-Methylfluorene, TEBA, and Alkyl Halide in Toluene (
). -
Initiation: Add 50% NaOH solution vigorously.
-
Self-Validation: The biphasic mixture should form a transient emulsion. The organic layer may darken.
-
-
Temperature: Heat to 60°C.
-
Control: For mono-alkylation, keep at RT and use stoichiometric halide. For bis-alkylation, heat to 80°C.
-
-
Workup: Dilute with water, separate layers. The catalyst remains in the aqueous phase (mostly), simplifying purification.
Comparative Data & Optimization
The following table summarizes expected outcomes based on base strength and solvent polarity.
| Parameter | Method A (Lithiation) | Method B (PTC) | Method C (t-BuOK/Alcohol) |
| Base | n-BuLi ( | 50% NaOH ( | t-BuOK ( |
| Solvent | THF (Anhydrous) | Toluene/Water | Toluene or DMSO |
| Temp | -78°C | 25°C - 80°C | 80°C - 120°C |
| Selectivity | High (Mono) | High (Bis) | High (Mono) |
| Green Score | Low (Cryogenic/Solvent) | High (Aq waste) | Medium (Atom Economy) |
| Key Risk | Moisture sensitivity | Emulsion handling | Elimination of alcohol |
Troubleshooting the "Bay Region" Effect: If conversion is low for 1-methylfluorene compared to fluorene:
-
Switch Solvent: Use DMSO in Method A/C. The high dielectric constant dissociates the ion pair, making the fluorenyl anion more "naked" and reactive.
-
Catalyst Swap: In Method B, switch from TEBA to 18-Crown-6 if using solid KOH. This complexes the cation more effectively in non-polar media.
References
-
Acidity of Fluorenes: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463. Link
-
Green Alkylation (Alcohol Route): McEwan, J. et al. "t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives." RSC Advances 9 (2019): 36705-36709. Link
-
Metallocene Ligand Synthesis: Resconi, L. et al. "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews 100.4 (2000): 1253-1346. Link
-
Phase Transfer Catalysis: Halpern, M. "Phase-transfer catalysis in industry."[2] Applied Industrial Catalysis 3 (1984): 169-170. Link
-
Iron-Catalyzed Alkylation: Pan, S. et al. "Iron-Catalyzed sp3 C–H Alkylation of Fluorene with Primary and Secondary Alcohols." The Journal of Organic Chemistry 89 (2024). Link
Sources
- 1. Enantiospecific synthesis of a planar chiral fluorenylzirconium ansa-metallocene: synthesis and structures of [1-(9-fluorenyl)- and [1-(1-methyl-9-fluorenyl)-2-(2-indenyl)naphthalene]zirconium dichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
Mastering the Art of Crystallization: A Guide to Solvent Selection for Ethyl-Methyl Substituted Fluorenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and pharmaceutical development, the precise control over the solid-state form of a molecule is paramount. For the versatile class of compounds known as ethyl-methyl substituted fluorenes, achieving a crystalline state is often a critical step for purification, characterization, and ensuring optimal performance in their final application. This guide, born from a synthesis of established principles and practical experience, provides a comprehensive overview of solvent selection and crystallization protocols tailored for this specific class of molecules.
The "Why" Behind the "How": Foundational Principles of Solvent Selection
The crystallization of a compound is a thermodynamic process governed by solubility, which in turn is dictated by the intermolecular forces between the solute (the fluorene derivative) and the solvent. The adage "like dissolves like" is a fundamental starting point. Ethyl-methyl substituted fluorenes, being largely non-polar aromatic hydrocarbons, generally exhibit good solubility in non-polar and moderately polar organic solvents.[1][2] The key to successful recrystallization is to identify a solvent or solvent system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature.[1]
The introduction of ethyl and methyl groups onto the fluorene core, particularly at the C9 position, enhances the non-polar character and can influence the packing of the molecules in the crystal lattice. These alkyl substitutions increase the steric bulk and can affect the overall symmetry of the molecule, which are important considerations for crystal growth.
A systematic approach to solvent screening is crucial. This typically involves testing the solubility of a small amount of the fluorene derivative in a range of solvents with varying polarities at both room temperature and the solvent's boiling point. An ideal single solvent for recrystallization will exhibit poor solubility at room temperature but complete dissolution at elevated temperatures.
Navigating the Solvent Landscape: A Data-Driven Approach
The following table summarizes a curated list of solvents and solvent systems that have been successfully employed or are predicted to be effective for the crystallization of various ethyl-methyl substituted fluorenes, based on experimental data and the principles of solubility.
| Fluorene Derivative | Recommended Solvent/System | Rationale & Observations |
| 9-Methylfluorene | Methanol | Effective for obtaining high-purity crystals. The slight polarity of methanol provides a good solubility differential between hot and cold conditions. |
| 9,9-Dimethylfluorene | Methanol | Similar to 9-methylfluorene, methanol is a suitable solvent for this derivative. |
| Generic 9,9-Dialkylfluorenes | Toluene/Hexane | This non-polar/non-polar mixture allows for fine-tuning of solubility. Toluene acts as the primary solvent, while the addition of hexane as an anti-solvent induces crystallization.[3] |
| Ethyl Acetate/Hexane | A moderately polar/non-polar system that can be effective for fluorene derivatives with slightly increased polarity due to other functional groups. The principle is similar to the toluene/hexane system. | |
| Ethyl-Methyl Fluorenes (General) | Ethanol | As a slightly more non-polar alcohol than methanol, ethanol can offer a different solubility profile that may be advantageous for certain derivatives.[3] |
| Isopropyl Alcohol | This solvent can be a good choice for recrystallization as it is a polar solvent that can effectively dissolve many organic compounds at elevated temperatures. | |
| Dichloromethane/Hexane | A polar/non-polar mixture that can be effective for achieving high-quality crystals through techniques like vapor diffusion or slow evaporation. | |
| Toluene | For derivatives that are highly soluble in toluene at room temperature, slow evaporation can be a viable method to obtain crystals. | |
| Water | Generally a poor solvent for non-polar fluorene derivatives and is typically used as an anti-solvent or in cases where the fluorene has been functionalized with highly polar groups.[4] |
From Theory to Practice: Detailed Crystallization Protocols
The choice of crystallization method is as critical as the choice of solvent. Below are detailed protocols for common techniques, along with the causal reasoning behind each step.
Protocol 1: Cooling Crystallization from a Single Solvent
This is the most common and straightforward recrystallization technique.
Step-by-Step Methodology:
-
Solvent Selection: Based on preliminary solubility tests, select a single solvent in which your ethyl-methyl substituted fluorene is sparingly soluble at room temperature but readily soluble at the solvent's boiling point (e.g., methanol for 9-methylfluorene).
-
Dissolution: Place the crude fluorene derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the solid is completely dissolved. Rationale: Using the minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, which is necessary for crystallization to occur.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel. Rationale: This step removes any particulate matter that could act as unwanted nucleation sites and be incorporated as impurities in the final crystals.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling rate. Rationale: Slow cooling promotes the formation of larger, more perfect crystals by allowing the molecules to arrange themselves in an ordered crystal lattice.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals. Rationale: The solubility of the fluorene derivative will decrease further at lower temperatures, leading to a greater amount of precipitated product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent. Rationale: Washing with cold solvent removes any residual soluble impurities from the surface of the crystals without dissolving a significant amount of the product.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Protocol 2: Crystallization from a Binary Solvent System (Solvent/Anti-Solvent)
This method is useful when a single suitable solvent cannot be identified.
Step-by-Step Methodology:
-
Solvent System Selection: Choose a "solvent" in which the fluorene derivative is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible (e.g., toluene as the solvent and hexane as the anti-solvent).
-
Dissolution: Dissolve the crude compound in the minimum amount of the "solvent" at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the stirred solution until a slight turbidity (cloudiness) persists. This indicates the point of saturation.
-
Re-dissolution: Add a few drops of the "solvent" to just re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to stand undisturbed. Crystallization will occur through slow evaporation of the more volatile solvent or by slow cooling. Alternatively, this setup can be used for vapor diffusion.
-
Isolation and Drying: Isolate and dry the crystals as described in Protocol 1.
Protocol 3: Vapor Diffusion
This technique is excellent for growing high-quality single crystals suitable for X-ray diffraction.
Step-by-Step Methodology:
-
Preparation: Dissolve the ethyl-methyl substituted fluorene in a small amount of a relatively volatile solvent in which it is soluble (e.g., dichloromethane or toluene). Place this solution in a small, open vial.
-
Chamber Setup: Place the small vial inside a larger, sealed chamber (e.g., a beaker covered with a watch glass or a sealed jar). The chamber should contain a larger volume of a less volatile anti-solvent in which the compound is insoluble (e.g., hexane or pentane).
-
Diffusion: Over time, the volatile solvent from the inner vial will slowly evaporate and diffuse into the atmosphere of the chamber, while the vapor of the anti-solvent will diffuse into the inner vial.
-
Crystallization: This slow change in the solvent composition of the inner vial will gradually decrease the solubility of the fluorene derivative, leading to the slow growth of high-quality crystals.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Visualizing the Workflow
To aid in the decision-making and experimental process, the following diagrams illustrate the key workflows.
Caption: Decision workflow for selecting a crystallization protocol.
Caption: Step-by-step process for cooling crystallization.
Troubleshooting Common Crystallization Challenges
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated; cooling is too rapid. | Use a lower boiling point solvent; use a larger volume of solvent; ensure slow cooling. |
| No Crystals Form | The solution is not supersaturated; the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase concentration; add a seed crystal; scratch the inside of the flask with a glass rod at the meniscus; try a different solvent or a binary solvent system. |
| Poor Crystal Quality | Cooling was too rapid; the solution was agitated during cooling. | Ensure slow, undisturbed cooling; consider vapor diffusion for higher quality crystals. |
| Low Recovery | Too much solvent was used; the compound has significant solubility even at low temperatures; crystals were washed with warm solvent. | Use the minimum amount of hot solvent for dissolution; ensure thorough cooling in an ice bath; wash crystals with ice-cold solvent. |
Conclusion
The crystallization of ethyl-methyl substituted fluorenes is a critical technique that requires a blend of theoretical understanding and empirical optimization. By systematically evaluating solvent properties and carefully selecting the appropriate crystallization method, researchers can consistently obtain high-purity crystalline materials. This guide provides a robust framework to streamline this process, enabling scientists to focus on the downstream applications of these valuable compounds.
References
-
Bellevue College. (n.d.). Experiment 3 * Crystallization 21. Retrieved from [Link]
- Google Patents. (n.d.). CN103224441A - Crystallization method for fluorene purification.
-
Hanauer, T., Seidel, P., Seichter, W., & Mazik, M. (2022). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. Molbank, 2022(2), M1368. [Link]
-
Organic Syntheses. (n.d.). L-Aspartic acid, N-(9-phenyl-9H-fluoren-9-yl-, dimethyl ester. Retrieved from [Link]
-
Scribd. (n.d.). Chem 315 - Lab 2 - Recrystallization. Retrieved from [Link]
-
Study.com. (n.d.). Fluorene | Overview, Polarity & Structure. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
YouTube. (2020, August 19). Selecting a Solvent to Crystallize a Substance. Retrieved from [Link]
-
YouTube. (2020, November 3). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Separating 9-ethyl-1-methyl-9H-fluorene from unreacted starting material
Answering the user's request.
Technical Support Center: Purification of 9-ethyl-1-methyl-9H-fluorene
Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical assistance for the challenging separation of the target compound, this compound, from the unreacted starting material, 1-methyl-9H-fluorene. The structural similarity of these compounds—differing only by an ethyl group at the 9-position—necessitates a robust and optimized purification strategy. This document outlines the core principles of separation, provides detailed troubleshooting for common issues, and presents validated protocols for achieving high purity.
Section 1: Core Principles & Method Selection (FAQs)
This section addresses the foundational questions regarding the separation strategy, focusing on the underlying chemical principles that dictate the most effective purification methods.
Q: What is the fundamental principle for separating this compound from its precursor, 1-methyl-9H-fluorene?
A: The primary principle for separation is the slight but significant difference in polarity between the two molecules. The starting material, 1-methyl-9H-fluorene, possesses two weakly acidic protons at the C9 position (pKa ≈ 22.6 in DMSO for the parent fluorene molecule)[1]. These protons create a site of greater polarity compared to the product, this compound, where one of these acidic protons has been replaced by a nonpolar ethyl group. In silica gel chromatography, this polarity difference allows the less polar product to elute faster than the more polar starting material.
Q: Which purification method is recommended as the primary approach and why?
A: Flash column chromatography is the most effective and widely applicable method for this specific separation. Its efficacy is based on the differential adsorption of the compounds onto a solid stationary phase (e.g., silica gel) and their varying solubility in the mobile phase[2][3]. Due to its slightly lower polarity, the desired product (this compound) will have a weaker interaction with the polar silica gel and will be carried through the column more quickly by a nonpolar mobile phase. This allows for a clean separation from the more retained starting material.
Q: When is recrystallization a suitable alternative or secondary purification step?
A: Recrystallization is a powerful technique for purifying solid compounds and can be employed in two scenarios:
-
Post-Chromatography Polishing: After column chromatography, recrystallization can be used to remove any remaining trace impurities and yield a product of very high crystalline purity.
-
Large-Scale Purification: For larger quantities where chromatography is less practical, recrystallization may be a viable primary method, provided a suitable solvent is identified—one that solubilizes the product well at high temperatures but poorly at low temperatures, while showing the opposite solubility profile for the starting material[4]. Finding such a solvent can be challenging due to the structural similarity of the compounds.
Q: Is it possible to use a chemical separation method like an acid-base extraction?
A: While theoretically plausible, it is not a recommended first-line approach. The C9-H protons of the starting material are acidic enough to be removed by a very strong base (e.g., sodium hydride, sodium ethoxide), forming a fluorenyl anion[1]. This resulting salt would be insoluble in nonpolar organic solvents, allowing for physical separation. However, the bases required are often the same reagents used in the alkylation synthesis and are highly reactive and water-sensitive. Attempting an extraction could lead to side reactions, emulsions, and complicate the workup, making it less practical than chromatography for achieving high purity.
Section 2: Troubleshooting Common Separation Issues
This question-and-answer guide addresses specific problems that may arise during the purification process.
Q: My TLC analysis shows two spots that are very close together (low ΔRf). How can I improve their separation?
A: This is the most common challenge. A small difference in Rf values on a TLC plate indicates that separation via column chromatography will be difficult.
-
Causality: The mobile phase is likely too polar, moving both compounds up the plate too quickly and minimizing their differential interaction with the silica.
-
Solution: Decrease the polarity of the eluent system. For nonpolar compounds like these, the ideal mobile phase is often a mixture of a nonpolar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) in a low ratio[5]. Systematically decrease the percentage of the polar component (e.g., from 5% ethyl acetate in hexane to 2% or 1%) until the Rf values are in the optimal range of 0.2-0.4 and the separation between the spots is maximized.
Q: I ran a flash column, but my collected fractions contain a mixture of both product and starting material. What went wrong?
A: Co-elution is a frequent problem when separating compounds with similar polarities. Several factors could be responsible:
-
Improper Solvent System: The mobile phase may still be too polar, even if TLC seemed promising. A shallower gradient or an even less polar isocratic system is needed.
-
Column Overloading: Too much crude material was loaded onto the column. This saturates the stationary phase, causing bands to broaden and overlap. As a rule of thumb, the mass of the crude sample should be about 1-5% of the mass of the silica gel.
-
Poor Column Packing: Channels or cracks in the silica bed provide a shortcut for the sample, preventing proper separation. Ensure the silica is packed as a uniform, homogenous slurry.
-
Sample Loading Technique: If the sample is loaded in too large a volume of solvent, or a solvent that is more polar than the mobile phase, it will cause band broadening and streaking down the column[6]. Dry loading the sample is highly recommended (see Protocol 1).
Q: My recrystallization attempt resulted in an oil or failed to produce crystals. What should I do?
A: This typically indicates a problem with solvent choice or sample purity.
-
Causality: The solvent may be too good at dissolving the compound, even when cold. Alternatively, the presence of significant impurities can inhibit crystal lattice formation.
-
Solutions:
-
Solvent System: If the compound remains dissolved upon cooling, the solvent is too strong. If it crashes out immediately as a powder, the solvent is too weak. The ideal is a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes cloudy. Add a drop of the good solvent to clarify, then allow it to cool slowly.
-
Induce Crystallization: If no crystals form in a supersaturated solution, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous successful crystallization.
-
Purity: If the sample is very impure, it may not crystallize. Purify first by column chromatography and then recrystallize the resulting solid.
-
Section 3: Visualized Workflows and Logic
Diagrams help clarify the sequence of operations and decision-making processes in a laboratory setting.
Caption: Standard experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for failed column chromatography.
Section 4: Detailed Experimental Protocols
Protocol 1: High-Resolution Flash Column Chromatography
This protocol is designed to achieve baseline separation of the target product from the starting material.
1. Mobile Phase Selection:
-
Dissolve a small amount of the crude mixture in dichloromethane.
-
On a silica gel TLC plate, spot the mixture.
-
Develop the plate in a series of increasingly nonpolar solvents. Start with 5% Ethyl Acetate (EtOAc) in Hexane and decrease to 2%, 1%, or even pure hexane.
-
The ideal system will show two distinct spots with Rf values between 0.2 and 0.4, and the largest possible separation (ΔRf). The higher Rf spot is the less polar product, this compound.
2. Column Preparation:
-
Select a glass column with a diameter appropriate for your sample size (see table below).
-
Prepare a slurry of silica gel in the chosen mobile phase (approx. 1g silica per 10 mL solvent).
-
With the column stopcock closed, pour the slurry into the column. Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Never let the top of the silica bed run dry.
3. Dry Loading the Sample:
-
Dissolve the crude product (e.g., 500 mg) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 times the sample mass of silica gel (e.g., 1-1.5 g) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully layer this powder onto the top of the packed column bed. Add a thin layer of sand on top to protect the surface.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and begin elution, applying gentle positive pressure (flash chromatography).
-
Collect fractions in test tubes. The volume of each fraction should be approximately one-quarter of the column's dead volume.
-
Monitor the elution process by spotting every few fractions onto a TLC plate.
5. Analysis:
-
Develop the TLC plates to identify which fractions contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
| Parameter | Guideline | Rationale |
| Silica Mass | 50-100x the mass of crude sample | Ensures sufficient surface area for separation. |
| Column Diameter | 1 cm for 40-150 mg sample | Maintains a proper aspect ratio for good band shape. |
| 2 cm for 150-750 mg sample | ||
| Eluent Polarity | Aim for product Rf of ~0.35 | Provides a good balance between resolution and run time. |
| Loading Method | Dry Loading | Prevents band broadening caused by a strong loading solvent. |
Protocol 2: Recrystallization for Final Polishing
Use this protocol on the product obtained from chromatography to achieve high crystalline purity.
1. Solvent Selection:
-
Place a small amount of the purified solid into several test tubes.
-
Add different solvents (e.g., methanol, ethanol, isopropanol, hexane, toluene) and observe solubility at room temperature and upon heating[4].
-
The ideal solvent will dissolve the product when hot but not when cold. A binary system (e.g., Toluene/Hexane or Dichloromethane/Methanol) is often effective.
2. Procedure:
-
Place the solid to be recrystallized in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Do not add excessive solvent.
-
If using a binary system, dissolve in the "good" solvent first, then add the "poor" solvent until turbidity persists, then clarify with a drop of the "good" solvent.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
3. Crystal Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel[7].
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Allow the crystals to dry under vacuum to remove all residual solvent.
References
- CN103351280A - Simple preparation process of 9-fluorenemethanol - Google P
-
Laboratory Techniques for Separation of Mixtures – CHEM 1114. (URL: [Link])
-
9,9-Disubstituted Fluorene-Based Polymers: Preparation and Characterization - AAU-ETD - Addis Ababa University. (URL: [Link])
-
Fluorene - Wikipedia. (URL: [Link])
-
Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization - MDPI. (URL: [Link])
- CN103224441A - Crystallization method for fluorene purification - Google P
-
Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives - University of Central Florida. (URL: [Link])
- WO2017177531A1 - Method for preparing 9-fluorenone
-
Development of a Liquid Chromatography method to separate and fractionate EPA's 16 priority Polycyclic Aromatic Hydrocarbons (PAHs) - Diva-Portal.org. (URL: [Link])
- WO2016193215A1 - Process for the synthesis of 9,9-bis(hydroxymethyl)
-
1-Methylfluorene | C14H12 | CID 15604 - PubChem - NIH. (URL: [Link])
-
Separation Techniques Chemistry Questions with Solutions - BYJU'S. (URL: [Link])
- WO2016193215A1 - Process for the synthesis of 9,9-bis(hydroxymethyl)
-
Aldehyde/Ketone-Catalyzed Highly Selective Synthesis of 9-Monoalkylated Fluorenes by Dehydrative C-Alkylation with Primary and Secondary Alcohols | Request PDF - ResearchGate. (URL: [Link])
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])
-
Separating Mixtures - Chemistry LibreTexts. (URL: [Link])
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (URL: [Link])
-
In terms of polarity, which one of these solvents is the best solvent for the recrystallization of Fluorene and why? The solvents are water, methanol, and toulene. - Quora. (URL: [Link])
Sources
- 1. Fluorene - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Separating Mixtures Questions and Revision | MME [mmerevise.co.uk]
- 4. quora.com [quora.com]
- 5. api.creol.ucf.edu [api.creol.ucf.edu]
- 6. chemistryviews.org [chemistryviews.org]
- 7. 1.4 Laboratory Techniques for Separation of Mixtures – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]
Minimizing side reactions in 1-substituted fluorene synthesis
This guide addresses the specific challenges of synthesizing 1-substituted fluorenes, a scaffold critical in organic electronics and medicinal chemistry. The content focuses on overcoming the inherent reactivity of the C9 position to achieve regioselectivity at the difficult C1 position.
Topic: Minimizing Side Reactions & Optimizing Regioselectivity Lead Scientist: Dr. A. Vance, Senior Application Scientist
The Core Challenge: The "C9 Trap"
Before troubleshooting specific failures, it is critical to understand the reactivity landscape of the fluorene molecule.
-
The Trap: The methylene protons at C9 are highly acidic (
in DMSO). Most bases strong enough to lithiate an aromatic ring (C1–C8) will predominantly deprotonate C9, leading to alkylation at the bridge rather than the ring. -
The Competitor: Electrophilic Aromatic Substitution (EAS) naturally favors the C2 and C7 positions due to electronic density distribution.
-
The Goal: Accessing C1 requires overcoming both the thermodynamic acidity of C9 and the kinetic preference for C2.
Visualizing the Reactivity Landscape
The following diagram maps the competing pathways and the strategic interventions required to hit C1.
Caption: Figure 1. Reactivity map of fluorene. Direct paths lead to C9 deprotonation or C2 substitution. Accessing C1 requires strategic blocking or directing groups.
Troubleshooting Guide: Regioselectivity Failures
Issue 1: "I am getting exclusive C9 alkylation/arylation."
Diagnosis: You are likely using a base (e.g.,
Protocol A: The Fluorenone Detour
Instead of fighting the C9 protons, remove them by starting with 9-fluorenone.
-
Step 1: Functionalize 9-fluorenone. The carbonyl group deactivates the ring but removes the acidic protons. Use a Directing Group (DG) like a ketimine or perform halogenation which may still favor C2, so a specific DG is often needed.
-
Step 2: Reduce the carbonyl back to methylene after C1 functionalization.
-
Reduction Conditions: Wolff-Kishner (Hydrazine/KOH) or reduction to alcohol followed by ionic hydrogenation (
).
-
Protocol B: Transient Silyl Blocking
If you must use fluorene, temporarily block C9.
-
Protection: Treat fluorene with 2.1 eq.
-BuLi followed by 2.2 eq. TMSCl. This yields 9,9-bis(trimethylsilyl)fluorene. -
Functionalization: Perform your Directed Ortho Metalation (DoM) or EAS. The bulky TMS groups sterically hinder C9 and prevent deprotonation.
-
Deprotection: Mild acid hydrolysis or TBAF removes the TMS groups.
Issue 2: "I used a Directing Group (DG), but got C3 substitution."
Diagnosis: You likely used a DG at the C2 position (e.g., amide, carbamate). While C2-DGs can direct to C1 or C3, steric hindrance often pushes the incoming electrophile to the less crowded C3 position. Solution: Switch to "Spiro-Switch" tactics or specific C9-Directing Groups .
The C9-Carboxylate Strategy (Pd-Catalyzed C-H Activation)
Recent advances utilize the C9 position not just as a liability, but as a handle. A carboxylic acid at C9 can direct Palladium to the C1 position via a favorable 6-membered transition state.
Optimized Protocol (C9-Directed C1-Arylation):
-
Substrate: Fluorene-9-carboxylic acid.
-
Catalyst:
(10 mol%).[1] -
Ligand: Amino acid ligands (e.g., Ac-Gly-OH) are crucial for C-H activation selectivity.
-
Oxidant:
or Benzoquinone (if oxidative coupling). -
Solvent:
-Amyl alcohol or HFIP (Hexafluoroisopropanol) enhances regioselectivity. -
Mechanism: The carboxylate coordinates Pd, swinging it into the C1-H bond.
Data Comparison: Directing Group Efficiency
| Directing Group (Pos) | Primary Product | Secondary Product | Notes |
| None | C2 / C7 | C9 (if basic) | Electronic control dominates. |
| 2-Carbamate | C3 (>80%) | C1 (<20%) | Sterics block C1. |
| 9-Carboxylic Acid | C1 (>90%) | C2 (<5%) | 6-membered palladacycle directs to C1. |
| 9-Pivalamide | C1 | C8 | Can achieve mono- or di-substitution. |
Troubleshooting Guide: Side Reactions & Dimerization
Issue 3: "My reaction mixture turned green/black and I isolated bifluorenyls."
Diagnosis: Oxidative coupling (dimerization) occurred. The C9-anion is easily oxidized to a radical, which rapidly dimerizes to form 9,9'-bifluorenyl. Root Cause: Trace oxygen in the reaction vessel or metal impurities acting as oxidants.
Corrective Actions:
-
The "Freeze-Pump-Thaw" Standard: Do not rely on simple nitrogen sparging. Perform 3 cycles of freeze-pump-thaw degassing for all solvents.
-
Radical Scavenging: Add a radical inhibitor (e.g., BHT) if the reaction mechanism allows (note: this may interfere with radical-based C-H activation).
-
Metalation Temperature: When using
-BuLi, maintain temperature strictly below -78°C . The C9-Li species is less prone to electron transfer (oxidation) at cryogenic temperatures.
Advanced Workflow: The DoM (Directed Ortho Metalation) Pathway[2][3]
For precise C1 functionalization, the Directed Ortho Metalation (DoM) strategy is the gold standard, provided C9 is managed.
Caption: Figure 2. Step-by-step DoM workflow for C1 functionalization. Note the critical C9 blocking step prior to metalation.
Critical Reagents for DoM
-
Base:
-BuLi/TMEDA complex.[2] -BuLi is stronger and less aggregated than -BuLi, necessary for deprotonating the C1 position which is kinetically slower than C9. -
Directing Group (DG): O-Carbamates (
) are superior to ethers or amines due to strong coordination with Lithium.
FAQ: Expert Insights
Q: Can I use Suzuki coupling to install a group at C1 directly? A: Yes, but synthesizing the 1-bromo-9-fluorenone precursor is the prerequisite. Direct bromination of fluorene gives 2,7-dibromofluorene. You must synthesize the 1-bromo core via ring closure (e.g., from biphenyl precursors) or by using the C9-directed C-H activation methods described above to install the halogen first. Once you have 1-bromofluorene (with C9 blocked), use Buchwald ligands (e.g., SPhos, XPhos) to overcome the steric hindrance at the C1 "bay" region.
Q: Why is the 1-position often called the "Bay Region"? A: In polycyclic aromatic hydrocarbons, the "bay" region refers to the sterically crowded concave area. In fluorene, C1 and C8 are chemically equivalent (if unsubstituted) and face the "open" side, but in larger fused systems (like fluoranthene), this geometry creates significant steric clash. Even in fluorene, a substituent at C1 interacts sterically with the proton at C8 and the C9 substituents, making substitutions here difficult without powerful directing groups.
References
-
Regioselective C-H Functionalization of 6,5-Fused Heterocyclic Systems. Source: MDPI (Molecules 2021). Context: Comprehensive review of directing groups for C4/C7 indole and fluorene-like systems. URL:[Link][3]
-
Modification of Fluorene and Fluorenone Core via C–H Functionalization. Source: Royal Society of Chemistry (Org.[4] Biomol. Chem., 2025).[1][4][5][6] Context: Detailed protocols for using amide directing groups to functionalize fluorene/fluorenone. URL:[Link]
-
Directed Ortho Metalation Strategies: Synthesis of Substituted Naphthalenes and Fluorenes. Source: NIH / PubMed (J Org Chem. 2014). Context: Foundational text on using carbamate directing groups and LiTMP for regioselective metalation. URL:[Link]
-
Meta-Selective C-H Arylation of Fluoroarenes (Norbornene Strategy). Source: NIH / PubMed (Angew Chem Int Ed Engl. 2020). Context: Discusses transient mediation strategies relevant to difficult positions in aromatic systems. URL:[Link]
-
Efficient C(sp3)–H alkylation of fluorene (C9 Focus). Source: Royal Society of Chemistry (Catal. Sci. Technol., 2019).[1][4][7] Context: Provides the mechanism for C9 side reactions and alkylation, helping researchers understand what to avoid. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Directed ortho metalation strategies. Effective regioselective routes to 1,2-, 2,3-, and 1,2,3-substituted naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Divergent synthesis of polycyclic (aza)fluorenes via condition-controlled tandem reaction of ortho-hydroxyphenyl-substituted indene-dienes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Reactions for Fluorene Derivatives
Status: Operational Subject: Troubleshooting Grignard Formation & Reactivity in Fluorenyl Systems Lead Scientist: Senior Application Specialist
Introduction: The Fluorene Paradox
Working with fluorene derivatives presents a unique "Trojan Horse" challenge in organometallic chemistry. While the aromatic system appears robust, the methylene bridge at the C9 position is a silent killer of Grignard reactions.
With a
This guide addresses the three critical failure modes: Initiation Latency , The C9 Acidity Trap , and Solubility Crashing .
Part 1: Diagnostic Workflow
Before altering your protocol, use this decision matrix to identify the specific failure mode.
Figure 1: Diagnostic decision tree for isolating failure modes in fluorenyl Grignard synthesis.
Part 2: Technical Q&A (Troubleshooting)
Category 1: The "Dead" Reaction (Initiation Failure)
Q: I am using standard Mg turnings with 2-bromofluorene in THF, but the reaction refuses to initiate even with iodine. Why? A: 2-Bromofluorene is a solid with high lattice energy, and the resultant Grignard is bulky. Standard Mg turnings often have an oxide passivation layer that these bulky halides cannot penetrate effectively.
-
The Fix: Do not rely on iodine alone.
-
DIBAL-H Activation: Add 1-2 mol% of DIBAL-H to the suspension of Mg in THF before adding the halide. This chemically scours the oxide layer and provides a soluble hydride source to initiate the radical process [2].
-
Rieke Magnesium: If DIBAL-H fails, the halide is likely too inert. Reduce anhydrous
with Lithium naphthalenide to generate "Rieke Mg" (highly reactive, high surface area).
-
Category 2: The C9 Acidity Trap (Low Yields)
Q: The reaction initiates, but after quenching with an electrophile, I recover mostly fluorene (des-bromo) and very little product. What is happening?
A: You are likely experiencing Intermolecular Self-Quenching .
As soon as a molecule of 2-fluorenylmagnesium bromide forms, it acts as a base. It encounters a molecule of unreacted 2-bromofluorene and deprotonates the acidic C9 position (
-
Result: You destroy your Grignard reagent as fast as you make it, producing magnesium fluorenyl salts and reduced fluorene.
-
The Fix: You must switch to Halogen-Metal Exchange at low temperature (see Advanced Protocol below). You cannot use direct insertion (Mg metal) for unprotected fluorenes because direct insertion requires heat, which accelerates the deprotonation side reaction.
Category 3: Solubility Issues
Q: My reaction mixture turns into an unstirrable cement-like sludge. Is this normal?
A: Yes. Fluorenyl Grignards are planar and tend to
-
The Fix:
-
Switch to THF: THF coordinates magnesium more strongly, breaking up aggregates.
-
The LiCl Trick: Add 0.5 - 1.0 equivalents of anhydrous LiCl. This breaks the polymeric Grignard aggregates (oligomers) into monomeric species via the formation of "Turbo" complexes (
), drastically improving solubility [3].
-
Part 3: The Mechanism of Failure (Visualized)
Understanding the competition between the desired pathway and the "C9 Trap" is vital for modifying your protocol.
Figure 2: The "C9 Trap." Note that the formed Grignard reagent consumes the starting material via proton transfer rather than reacting with the electrophile.[1]
Part 4: Advanced Protocol (The "Turbo" Solution)
For fluorene derivatives where C9 is unprotected (contains hydrogens), do not use Mg metal . Use the Knochel-Hauser exchange method [3, 4]. This method operates at temperatures low enough to suppress proton transfer while effecting rapid iodine/bromine exchange.
Reagent: Isopropylmagnesium Chloride - Lithium Chloride complex (
Step-by-Step Protocol:
-
Preparation:
-
Dry a Schlenk flask under vacuum/Argon cycling (3x).
-
Dissolve 2-iodofluorene (preferred over bromo for faster exchange) in anhydrous THF (0.5 M concentration).
-
Note: If using 2-bromofluorene, the exchange will be slower and may require warming to 0°C, increasing C9 deprotonation risk.
-
-
Exchange:
-
Cool the solution to -20°C (Internal temperature).
-
Add
(1.1 equiv) dropwise. -
Stir at -20°C for 30–60 minutes.
-
Validation: Aliquot 0.1 mL, quench with
, and check NMR/GC-MS. You should see >95% deuterated fluorene (fluorene-2-d).
-
-
Reaction:
-
Add your electrophile (aldehyde/ketone) at -20°C.
-
Allow to warm slowly to Room Temperature over 2 hours.
-
-
Why this works:
-
Kinetic Control: The I/Mg exchange is faster than the C9 deprotonation at -20°C.
-
Solubility: The LiCl adduct prevents the "sludge" formation common with fluorenyl species.
-
Part 5: Data Summary
| Parameter | Standard Grignard (Mg Metal) | Turbo Grignard ( |
| Active Species | ||
| Solubility | Poor (often precipitates) | Excellent (LiCl breaks aggregates) |
| Activation Temp | Reflux (65°C) often required | -20°C to 0°C |
| C9 Tolerance | Low (High risk of self-quenching) | High (Kinetic control at low temp) |
| Best Substrate | 9,9-dimethyl-2-bromofluorene | 2-iodofluorene or 2-bromofluorene |
References
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link
-
Tilstam, U., & Weinmann, H. (2002). Trichlorosilane-Catalyzed Grignard Formation. Organic Process Research & Development, 6(6), 906–910. Link
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link
-
Ziegler, D. S., Wei, B., & Knochel, P. (2019).[2] Improving the Halogen–Magnesium Exchange by using New Turbo-Grignard Reagents.[2][4] Chemistry – A European Journal, 25(11), 2695-2703. Link
Sources
Validation & Comparative
A Comparative Guide to the Electrophilic Reactivity of 1-Methylfluorene and 4-Methylfluorene for Drug Development Professionals
For researchers and scientists in the dynamic field of drug development, a nuanced understanding of the reactivity of scaffold molecules is paramount for the rational design of novel therapeutics. Fluorene and its derivatives represent a privileged scaffold, appearing in a range of biologically active compounds and materials. The strategic placement of substituents on the fluorene core can profoundly influence its chemical behavior, offering a powerful tool for modulating molecular properties.
This guide provides an in-depth comparison of the electrophilic reactivity of two key isomers: 1-methylfluorene and 4-methylfluorene. By examining the interplay of electronic and steric effects, we will elucidate the directing influences of the methyl group and predict the regioselectivity of common electrophilic aromatic substitution reactions. This analysis is grounded in established principles of organic chemistry and supported by available experimental data on the parent fluorene system.
Understanding the Fluorene Scaffold: An Overview of its Reactivity
Fluorene is an aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring. This tricyclic system is largely planar and possesses a high degree of electron delocalization, making it susceptible to electrophilic attack. The positions on the fluorene ring are not all equivalent in terms of reactivity. Experimental studies on the Friedel-Crafts acylation of unsubstituted fluorene have shown that electrophilic substitution preferentially occurs at the 2- and 4-positions, with the 2-position being the major site of reaction.[1] This inherent regioselectivity is a crucial baseline for understanding the influence of further substitution.
The preference for attack at the C2 and C4 positions can be attributed to the greater stability of the corresponding carbocation intermediates (Wheland intermediates) formed during the reaction. Resonance analysis of these intermediates reveals that substitution at these positions allows for more effective delocalization of the positive charge.
The Influence of a Methyl Substituent: 1-Methylfluorene vs. 4-Methylfluorene
The introduction of a methyl group, an activating substituent, further modulates the reactivity and regioselectivity of the fluorene core. The methyl group exerts its influence through two primary mechanisms:
-
Inductive Effect (+I): The methyl group is weakly electron-donating through the sigma bond framework, enriching the electron density of the aromatic ring.
-
Hyperconjugation (+H): The overlap of the C-H sigma bonds of the methyl group with the pi-system of the aromatic ring provides additional electron density, further activating the ring towards electrophilic attack.
Both effects increase the nucleophilicity of the aromatic system, making methyl-substituted fluorenes generally more reactive than the parent fluorene. However, the position of the methyl group—at C1 versus C4—leads to distinct outcomes in terms of directing the incoming electrophile.
Reactivity of 1-Methylfluorene: Electronic Directing Effects
In 1-methylfluorene, the methyl group is positioned on one of the six-membered rings, adjacent to the fused ring system. The electron-donating nature of the methyl group will activate the ring towards electrophilic attack. Based on the principles of electrophilic aromatic substitution on substituted benzenes, the methyl group is an ortho, para-director.[2][3]
Therefore, in 1-methylfluorene, we can predict that electrophilic attack will be directed to the positions ortho and para to the methyl group. This would correspond to the 2- and 4-positions . The activating effect of the methyl group is expected to enhance the inherent reactivity of these positions.
Caption: Predicted regioselectivity for electrophilic substitution on 1-methylfluorene.
Reactivity of 4-Methylfluorene: A Balance of Electronic and Steric Effects
In 4-methylfluorene, the methyl group is also an ortho, para-director. The positions ortho to the methyl group are C3 and the position on the five-membered ring (C5 is not aromatic). The position para to the methyl group is C1. However, the proximity of the methyl group at C4 to the C5 methylene bridge introduces significant steric hindrance.
This steric crowding is expected to disfavor electrophilic attack at the C3 position. Therefore, while the methyl group electronically activates the C3 position, the steric hindrance will likely lead to a preference for attack at the less hindered C1 and C2 positions . The C2 position, being inherently more reactive in the fluorene system, is a likely candidate for substitution.
Caption: Predicted regioselectivity for electrophilic substitution on 4-methylfluorene.
Comparative Reactivity Summary
| Feature | 1-Methylfluorene | 4-Methylfluorene | Rationale |
| Overall Reactivity | Likely more reactive | Likely less reactive | The methyl group at C4 in 4-methylfluorene may cause some steric hindrance that slightly deactivates the ring compared to the more accessible 1-methyl isomer. |
| Major Products of Electrophilic Substitution | 2- and 4-substituted derivatives | 1- and 2-substituted derivatives | The methyl group is an ortho, para-director. In 4-methylfluorene, steric hindrance at the C3 position likely favors substitution at other activated positions. |
Experimental Protocols: A Self-Validating System for Nitration
To empirically determine the reactivity and product distribution of these isomers, a standardized electrophilic substitution reaction such as nitration can be performed. The following protocol provides a robust starting point for such an investigation.
Protocol: Nitration of Methylfluorene Isomers
Objective: To synthesize and characterize the mononitrated products of 1-methylfluorene and 4-methylfluorene to compare their reactivity and regioselectivity.
Materials:
-
1-Methylfluorene or 4-Methylfluorene
-
Acetic anhydride
-
Fuming nitric acid
-
Glacial acetic acid
-
Dichloromethane
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 g of the methylfluorene isomer in 20 mL of glacial acetic acid. Cool the solution to 0 °C in an ice bath.
-
Preparation of Nitrating Agent: In a separate flask, cautiously add 1.1 equivalents of fuming nitric acid to 5 mL of acetic anhydride at 0 °C. Allow the mixture to stir for 10 minutes.
-
Nitration Reaction: Add the prepared nitrating agent dropwise to the stirred solution of the methylfluorene isomer over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup: Once the starting material is consumed, pour the reaction mixture into 100 mL of ice-water. Extract the product with dichloromethane (3 x 30 mL).
-
Neutralization: Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.
-
Purification and Characterization: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Isolate the different nitro-isomers and characterize them by ¹H NMR, ¹³C NMR, and mass spectrometry to determine their structures and the product distribution.[4]
Caption: A stepwise workflow for the nitration of methylfluorene isomers.
Conclusion
The strategic methylation of the fluorene scaffold at the 1- and 4-positions offers distinct pathways for further functionalization. While both 1-methylfluorene and 4-methylfluorene are activated towards electrophilic aromatic substitution, their regioselectivities are predicted to differ significantly. The electronic directing effects of the methyl group in 1-methylfluorene are expected to favor substitution at the 2- and 4-positions. In contrast, the interplay of electronic activation and steric hindrance in 4-methylfluorene is likely to direct incoming electrophiles to the 1- and 2-positions.
Empirical validation of these predictions through controlled experiments, such as the nitration protocol outlined above, is essential for confirming the precise product distributions and relative reaction rates. A thorough understanding of these reactivity patterns will empower drug development professionals to design and synthesize novel fluorene-based compounds with tailored properties for therapeutic applications.
References
- Caron, S. (2020). Electrophilic Aromatic Substitution. In Practical Synthetic Organic Chemistry (pp. 247-267). Wiley.
-
Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]
- Hughes, E. D., & Anantakrishnan, S. V. (1935). Substitution in polycyclic systems. Part I. The nitration of fluorene and 9-bromofluorene. Journal of the Chemical Society (Resumed), 1607-1611.
- Kotmit, M., Moonsin, P., Sirithip, K., & Tanachatchairatana, T. (2020). Synthesis and Characterization of Novel Fluorene Emitting Materials for Application to Organic Light Emitting Diodes. Indochina Applied Sciences, 10(1), 31–40.
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
- McMurry, J. (n.d.). Substituent Effects in Electrophilic Substitutions. In Organic Chemistry: A Tenth Edition. OpenStax.
-
PrepChem. (n.d.). Synthesis of 4-Methylfluorene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylfluorene. National Center for Biotechnology Information. Retrieved from [Link]
-
Save My Exams. (n.d.). Directing Effects. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 1-Methylfluorene. Retrieved from [Link]
- The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. (2008). ARKIVOC, 2008(xiii), 91-105.
- Wenzel, T. J. (2021). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry, 59(9), 835-853.
Sources
HPLC retention time standards for 9-ethyl-1-methyl-9H-fluorene
Comparative Guide: HPLC Retention Time Standards for 9-ethyl-1-methyl-9H-fluorene
CAS: 87823-42-5 | Formula: C₁₆H₁₆ | Application: Organic Electronics & Synthesis Intermediates[1]
Executive Summary
For researchers in organic electronics and drug development, This compound represents a critical synthetic intermediate where steric hindrance at the C1 and C9 positions dictates material properties.[1] Unlike common PAHs (Polycyclic Aromatic Hydrocarbons) with established USP/NIST standards, this specific derivative lacks a ubiquitous commercial retention time marker.[1]
This guide compares the Direct Reference Method against the Relative Retention Indexing (RRI) Method , providing a validated pathway to identify this compound in complex reaction mixtures.
Chromatographic Profile & Mechanism
In Reverse-Phase HPLC (RP-HPLC), retention is governed by hydrophobic interaction with the C18 stationary phase.[1] this compound exhibits distinct behavior due to its dual alkylation.
-
Hydrophobicity Logic: The addition of a methyl group (C1) and an ethyl group (C9) to the fluorene core significantly increases lipophilicity compared to the parent molecule.
-
Elution Order Prediction:
Table 1: Theoretical Retention Profile (C18 Column) Note: Absolute times vary by system; Relative Retention Time (RRT) is the constant.
| Compound | Structure | LogP (Est.) | Predicted RRT (vs. Fluorene) |
| Fluorene | Parent Core | 4.18 | 1.00 (Reference) |
| 1-Methylfluorene | C1-Methyl | ~4.6 | 1.15 - 1.25 |
| 9-Ethylfluorene | C9-Ethyl | ~5.0 | 1.30 - 1.40 |
| This compound | C1-Me, C9-Et | ~5.4 | 1.55 - 1.65 |
Comparative Analysis of Standardization Strategies
Since "Brand A vs. Brand B" standards do not exist for this niche CAS, the comparison lies in the Standardization Strategy .
Option A: Custom Synthesis / Certified Reference Material (CRM)
Best for: GMP Certification, Final Product Release[1]
-
Pros: Absolute certainty; eliminates ambiguity in isomer identification (e.g., distinguishing from 9-propylfluorene).
-
Cons: High cost (>$500/mg); long lead times (custom synthesis); risk of degradation if not stored properly.
-
Verdict: Mandatory for final quality control (QC) but inefficient for early-stage R&D.[1]
Option B: Relative Retention Indexing (RRI)
Best for: Reaction Monitoring, High-Throughput Screening[1]
-
Method: Use cheap, high-purity Fluorene (CAS 86-73-7) as an internal anchor.[1] Calculate the target peak based on the hydrophobicity shift (+3 carbons).
-
Pros: Extremely low cost; standards available overnight; robust against flow-rate drift.[1]
-
Cons: Requires initial validation by MS (Mass Spectrometry) to confirm the RRT factor.
-
Verdict: The superior choice for routine process monitoring.[1]
Visualization: Hydrophobic Interaction & Elution Logic
Caption: Elution order on Reverse-Phase C18 columns is dictated by the alkyl carbon count. The target compound elutes last due to maximum hydrophobic surface area.
Validated Experimental Protocol
Objective: Establish the retention time of this compound relative to Fluorene.
Reagents:
-
Mobile Phase A: HPLC Grade Water (0.1% Formic Acid - optional for MS).
-
Mobile Phase B: HPLC Grade Acetonitrile (MeCN).
-
Column: C18 End-capped (e.g., Zorbax Eclipse PAH or equivalent), 4.6 x 150 mm, 3.5 µm.[1]
-
Internal Standard: Fluorene (Sigma-Aldrich/Merck, >99%).[1]
Step-by-Step Methodology:
-
Preparation of Standards:
-
Dissolve 10 mg Fluorene in 10 mL MeCN (Stock A).[1]
-
Dissolve 1 mg of Target Compound (crude or synthesized) in 1 mL MeCN (Stock B).
-
Spike Solution: Mix 100 µL Stock A + 100 µL Stock B + 800 µL MeCN.
-
-
HPLC Conditions:
-
Data Analysis:
-
Inject Spike Solution .[1]
-
Identify the Fluorene peak (approx. 4-5 min depending on system dead volume).[1]
-
Locate the Target Peak eluting significantly later (approx. 8-10 min).[1]
-
Calculate Resolution (Rs) : Ensure Rs > 1.5 between the target and any mono-alkylated impurities (e.g., 1-methylfluorene).[1]
-
Workflow: Identification Decision Tree
Caption: Decision tree for identifying the target compound using Relative Retention Time (RRT) and UV spectral validation.
References
-
SIELC Technologies. (n.d.).[1] Separation of 1-Methylfluorene on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6853, Fluorene. Retrieved from [Link][1]
-
Thieme Connect. (n.d.).[1] Science of Synthesis: this compound synthesis. Retrieved from [Link][1]
-
ChemSrc. (2025).[1] CAS 87823-42-5 Basic Information. Retrieved from [Link]
Sources
GC-MS fragmentation patterns for ethyl-methyl fluorene isomers
GC-MS Fragmentation Guide: Ethyl-Methyl Fluorene Isomers
Executive Summary
Differentiation of ethyl-methyl fluorene isomers—specifically distinguishing between bridge-substituted (C9 position) and ring-substituted (C1-C8 positions) congeners—is a critical analytical challenge in petrochemical fingerprinting, environmental forensics, and drug metabolite characterization. This guide provides a mechanistic breakdown of electron ionization (EI) fragmentation patterns, contrasting the labile quaternary center cleavage of 9-ethyl-9-methylfluorene against the robust benzylic stability of ring-substituted isomers (e.g., 2-ethyl-7-methylfluorene).
Chemical Structure & Isomer Classes
The fluorene core (
-
Class A: 9,9-Disubstituted (Bridge)
-
Class B: Ring-Substituted (Aromatic) [1]
Experimental Methodology
To ensure reproducible fragmentation and retention data, the following protocol is recommended. This workflow minimizes thermal degradation while maximizing isomer resolution.[1][2]
Instrument Configuration:
-
System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer (GC-MS).[1][2]
-
Source Temp: 230°C (Avoid >250°C to prevent thermal cracking of quaternary alkyls).
Chromatographic Conditions:
-
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, ZB-5MS), 30m x 0.25mm x 0.25µm.[1]
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 140°C.
-
Ramp 4°C/min to 300°C.
-
Hold 5 min.
-
-
Injection: Splitless (1 µL) at 280°C.
Fragmentation Mechanisms
Mechanism A: Quaternary Cleavage (9-Ethyl-9-methylfluorene)
The 9-position of fluorene is unique due to the formation of the anti-aromatic cyclopentadienyl cation intermediate, which is rapidly stabilized by the biphenyl system. In 9,9-disubstituted isomers, the molecular ion (
-
Primary Pathway: Direct cleavage of the alkyl group at C9.[1][2]
-
Stevenson’s Rule Application: The fragmentation preferentially loses the larger alkyl radical to form the more stable cation.[2]
Mechanism B: Benzylic Cleavage (Ring-Substituted Isomers)
Ring-substituted isomers retain the aromatic stability of the fluorene core.[2]
-
Primary Pathway: Benzylic cleavage of the ethyl group.[1][2]
-
Loss of Methyl from Ethyl: Cleavage of the
-bond in the ethyl chain releases a methyl radical, forming a stable benzylic cation ( ).
-
-
Stability: The aromatic ring substitution renders the molecular ion (
) significantly more intense than in 9,9-isomers.
Figure 1: Comparative fragmentation pathways. Note the dominance of ethyl loss in bridge-substituted isomers versus methyl loss in ring-substituted isomers.
Comparative Analysis & Diagnostics
The following table summarizes the key diagnostic ions and retention characteristics.
| Feature | 9-Ethyl-9-methylfluorene (Bridge) | Ring-Substituted Isomers (e.g., 2-Et-7-Me) |
| Molecular Ion ( | Weak / Low Intensity (<10%) | Strong / High Intensity (>50%) |
| Base Peak (100%) | ||
| Secondary Ion | ||
| Key Mechanism | Quaternary C-C Cleavage | Benzylic |
| Retention Index (RI) | Lower (More Globular/Compact) | Higher (More Rod-like/Planar) |
| RI Estimate (DB-5) | ~1700 - 1750 | ~1800 - 1850 |
Diagnostic Logic:
-
Check
Intensity: If 208 is the base peak or very strong, it is likely a ring-substituted isomer.[1][2] If 208 is weak or absent, suspect 9-substitution .[1][2] -
Evaluate Loss Pattern:
-
Retention Time: 9,9-disubstituted fluorenes are sterically bulky but "spherical," often eluting earlier than their linear, planar ring-substituted counterparts on non-polar phases.[1]
References
-
NIST Mass Spectrometry Data Center. (2025).[1][2] Mass Spectrum of 9-Methyl-9H-fluorene & 9-(1-methylethyl)-9H-fluorene. National Institute of Standards and Technology.[1][2] Link
-
Durlak, S. K., et al. (1998).[1][2][3] "Characterization of polycyclic aromatic hydrocarbon particulate and gaseous emissions from polystyrene combustion." Environmental Science & Technology, 32(15), 2301-2307.[1] (Source for Kovats RI data). Link[1]
-
McLafferty, F. W., & Turecek, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Foundational text for Stevenson's Rule and Benzylic Cleavage mechanisms).[1][2]
-
ChemGuide. (2023).[1][2] Mass Spectrometry - Fragmentation Patterns. Link
Sources
Reference Standards for 9-Ethyl-1-methyl-9H-fluorene Purity: A Technical Comparison Guide
Executive Summary
9-Ethyl-1-methyl-9H-fluorene is a specialized alkylated polycyclic aromatic hydrocarbon (PAH).[1] In pharmaceutical development, it typically serves as a critical process impurity marker for fluorene-based Active Pharmaceutical Ingredients (APIs) such as Lumefantrine or in the materials science sector for organic semiconductors (OLEDs).
Unlike commodity chemicals, this specific isomer is often absent from standard catalogs, requiring researchers to rely on custom synthesis or secondary standards. This guide objectively compares the performance of available reference material grades and outlines the mandatory qualification protocols to establish a Primary Reference Standard for regulatory filing (IND/NDA).
Comparative Analysis of Reference Standard Types
When sourcing or characterizing this compound, three distinct grades of purity are encountered. The choice of grade dictates the validity of your analytical data.[1]
| Feature | Research Grade (Crude) | Analytical Standard (Secondary) | Certified Reference Material (CRM) |
| Purity | >95% (Area %) | >98% (Mass Balance) | >99.0% (Metrologically Traceable) |
| Primary Use | Synthetic intermediate, R&D screening | Routine QC testing, HPLC retention time marker | Method Validation, Calibration of Secondary Standards |
| Characterization | 1H-NMR, TLC | HPLC, 1H-NMR, MS | qNMR, HPLC-DAD, GC-MS, TGA, KF, ROI |
| Uncertainty | Undefined | Defined (e.g., ± 1.0%) | Rigorously Calculated (e.g., ± 0.3%) |
| Traceability | None | Traceable to Internal Primary | Traceable to SI Units (NIST/BIPM) |
| Cost/Availability | Low / Custom Synthesis | Medium / Specialized Vendors | High / Rare (Often Custom Commissioned) |
Recommendation
-
For Early R&D: Research Grade is sufficient for structural confirmation.
-
For GMP Release/Stability: You must generate an In-House Primary Standard if a commercial CRM is unavailable.[1] This involves purifying a custom-synthesized lot and characterizing it via the "Mass Balance" approach described below.[1]
Technical Specification & Qualification Protocol
To certify a batch of this compound as a Reference Standard, you must characterize it using orthogonal methods.[1] The 1-methyl substitution pattern is sterically significant and must be distinguished from the more common 9-methyl or 4-methyl isomers using NOESY NMR.[1]
A. Identity Verification (Structural Elucidation)
-
1H-NMR (600 MHz, CDCl3):
-
Diagnostic Signal: Look for the methyl group doublet/singlet at the C1 position (aromatic region interference check) vs. the ethyl group triplet/quartet at the C9 position.
-
Key Distinction: The C1-Methyl will show NOE correlations with the C9-H or C9-Ethyl group if the conformation allows, distinguishing it from C2 or C4 isomers.[1]
-
-
Mass Spectrometry (GC-MS/LC-MS):
B. Purity Assessment (The "Performance" Metric)
The purity value assigned to a reference standard is not simply the HPLC area %.[1] It must be calculated via Mass Balance or Quantitative NMR (qNMR) .[1]
Protocol 1: Mass Balance Approach (Gold Standard)
[1]-
%Org_Imp (Organic Impurities): Determined by HPLC-UV (Method below) and GC-FID.
-
%H2O (Water): Karl Fischer Titration (Coulometric).[1]
-
%Res (Inorganics): Residue on Ignition (ROI) / Sulfated Ash.[1]
-
%Sol (Volatiles): Residual Solvents by GC-Headspace or TGA.[1]
Protocol 2: HPLC Method for Purity (System Suitability)
This method is designed to separate the 1-methyl isomer from potential regioisomers (e.g., 4-methyl) and the starting material (9-ethylidene-fluorene).[1]
-
Column: C18 High-Resolution (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient:
-
Detection: UV @ 254 nm (aromatic max) and 280 nm.[1]
-
Temperature: 30°C.
System Suitability Criteria:
-
Tailing Factor: < 1.5
-
Resolution (Rs): > 2.0 between this compound and nearest isomer.[1]
-
RSD (n=6): < 1.0% for area response.[1]
Visualization of Qualification Workflow
The following diagram illustrates the decision tree for qualifying a custom-synthesized lot of this compound for use in GMP analysis.
Caption: Workflow for establishing a Primary Reference Standard from a crude custom synthesis.
Synthesis & Degradation Pathways
Understanding the origin of the impurity is vital for controlling it.[1][3] this compound is typically formed via the reduction of 9-ethylidene derivatives or direct alkylation.[1]
Caption: Likely synthetic route for the generation of the this compound standard.
References
-
ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Conference on Harmonisation, 2006.[1] [Link]
-
Thieme Chemistry. "Synthesis of this compound (Houben-Weyl)." Science of Synthesis, Product Class 19: Naphthalenes, Anthracenes, 9H-Fluorenes. [Link][1]
-
National Institute of Standards and Technology (NIST). "Certificate of Analysis for Standard Reference Materials (PAHs)." [Link][1]
-
PubChem. "9-Ethyl-9H-fluorene Compound Summary."[1] (Used for structural analog comparison). [Link][1]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 9-Ethyl-1-methyl-9H-fluorene
[1]
Executive Summary
9-Ethyl-1-methyl-9H-fluorene is a specialized alkyl-fluorene derivative often utilized in optoelectronic research (OLED intermediates) and mechanistic organic chemistry.[1][2][3][4] As a specific isomer with limited toxicological data, it must be handled under Universal Precautions for Novel Chemical Entities .
This guide synthesizes safety protocols based on structural analogs (9-Ethylfluorene, 9-Methylfluorene) and standard hierarchy of controls for polycyclic aromatic hydrocarbons (PAHs).[1] Treat this compound as a potential irritant, sensitizer, and persistent environmental toxin.
Hazard Identification & Risk Assessment
The following assessment relies on Structure-Activity Relationship (SAR) analysis due to the absence of a specific GHS monograph for this isomer.
| Hazard Category | Likely GHS Classification | Mechanistic Rationale |
| Physical State | Solid (Crystalline Powder) | Analogs (e.g., 9-Ethylfluorene) are solids at RT.[1] Dust generation is the primary vector.[1] |
| Health (Acute) | H315, H319, H335 | Alkyl-fluorenes are lipophilic skin/eye irritants.[1] Inhalation of dust causes upper respiratory tract inflammation.[1] |
| Health (Chronic) | Suspected Carcinogen/Mutagen | While less potent than benzo[a]pyrene, fluorene derivatives can intercalate DNA.[1] Assume toxicity. |
| Environmental | H410 (Very Toxic to Aquatic Life) | High LogP (est. >4.[1]5) indicates bioaccumulation potential in aquatic organisms.[1] |
PPE Matrix: The Barrier Analysis
Effective protection relies on "Breakthrough Time" logic.[1][5] For solids, the primary concern is particulate migration; for solutions, the carrier solvent dictates glove selection.
A. Hand Protection (Glove Selection)
Critical Rule: The fluorene derivative itself is a solid, but it is almost always handled in organic solvents (DCM, THF, Toluene). Select gloves based on the solvent.
| Task / Solvent | Glove Material | Thickness | Est.[1] Breakthrough | Rationale |
| Dry Solid Handling | Nitrile (Disposable) | 4–6 mil | >480 min (Solid) | Nitrile provides excellent abrasion resistance against crystalline solids.[1] |
| Soln: Dichloromethane | Silver Shield / Laminate | 2.7 mil | >240 min | Nitrile degrades in <2 mins in DCM. Laminate is mandatory for chlorinated solvents.[1] |
| Soln: THF / Toluene | Silver Shield or Viton | Varies | >240 min | Standard nitrile offers only splash protection (<10 min) against these solvents.[1] |
| Glassware Cleanup | Heavy Duty Neoprene | 18–20 mil | High Durability | Mechanical protection against sharps/broken glass during decon.[1] |
B. Respiratory & Body Protection
-
Respiratory:
-
Eye Protection:
-
Standard: Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are insufficient due to the risk of fine dust migration around the lenses.
-
-
Body:
Operational Workflow: Handling & Synthesis
This workflow minimizes cross-contamination and exposure.[1]
Figure 1: Safe handling workflow emphasizing containment and static control.
Step-by-Step Protocol
-
Static Control (Crucial for Solids):
-
Weighing:
-
Solubilization:
-
Add solvent slowly to the solid to avoid aerosolizing the powder upon impact.[1]
-
-
Spill Response (Solid):
Disposal & Waste Management
Fluorene derivatives are environmentally persistent.[1] Zero drain disposal.
-
Solid Waste: Contaminated gloves, weighing boats, and spill debris must go into Hazardous Solid Waste (labeled: "Toxic Organic Solid").
-
Liquid Waste: Segregate based on the carrier solvent (e.g., Halogenated vs. Non-Halogenated).
-
Note: Label explicitly with "Contains Polycyclic Aromatic Hydrocarbons (PAHs)" to alert waste handlers of environmental toxicity.[1]
-
Decision Logic for PPE Selection
Use this logic tree to determine the exact PPE configuration for your specific task.
Figure 2: Decision matrix for selecting PPE based on physical state and solvent compatibility.[1]
References
-
National Institutes of Health (NIH). (2025).[1] A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment - General Requirements (29 CFR 1910.132). Retrieved from [1]
-
PubChem. (2025).[1] 9-Ethyl-9H-fluorene Compound Summary (Analog Data). National Library of Medicine.[1][2] Retrieved from [1]
-
Florida State University. (n.d.).[1] OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from
-
Showa Group. (n.d.).[1][7] Chemical Permeation Guide. Retrieved from
Sources
- 1. 9-Ethyl-9H-fluorene | C15H14 | CID 16801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-((9H-fluoren-9-yl)Methyl)-N-ethylethanaMine | C18H21N | CID 118703516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9H-Fluorene, 9-methyl- (CAS 2523-37-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. geneseo.edu [geneseo.edu]
- 5. cdn.mscdirect.com [cdn.mscdirect.com]
- 6. Fluorene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
